molecular formula C21H21N3O3S B2468359 2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1009235-32-8

2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2468359
CAS No.: 1009235-32-8
M. Wt: 395.48
InChI Key: SUGODOAZCCPQKL-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core fused with a dihydrothiophene ring. Key structural elements include:

  • 4-Methoxyphenyl group: Introduces electron-donating properties via the methoxy substituent.
  • p-Tolyl group: A methyl-substituted phenyl ring contributing hydrophobic interactions.
  • Acetamide linkage: Provides hydrogen-bonding capabilities through the amide moiety.

This compound’s structural complexity necessitates precise crystallographic analysis, often achieved using programs like SHELXL for refinement . Its synthesis likely involves cyclocondensation of thiophene derivatives with hydrazines, followed by functionalization via nucleophilic substitution or amidation.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-3-7-16(8-4-14)24-21(18-12-28(26)13-19(18)23-24)22-20(25)11-15-5-9-17(27-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGODOAZCCPQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, structure, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate various chemical functionalities. The key steps include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives to form the pyrazole structure.
  • Thieno[3,4-c]pyrazole Integration : This step often requires specific reagents to facilitate the cyclization necessary to incorporate the thieno ring.
  • Acetamide Formation : The final step typically involves the introduction of the acetamide group, which is crucial for enhancing biological activity.

Structural Features

The structural formula can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This indicates a complex arrangement that includes methoxy, thieno, and pyrazole moieties, contributing to its diverse interactions with biological targets.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis, with moderate to strong inhibitory effects noted in some derivatives .
  • The compound's structure allows for interactions with bacterial cell membranes, potentially disrupting their integrity.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown strong inhibitory effects on AChE, which is significant for treating neurodegenerative diseases .
  • Urease Inhibition : The compound exhibits promising urease inhibitory activity, with certain derivatives showing IC50 values significantly lower than standard inhibitors .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

  • Docking studies indicate potential interactions with cancer-related enzymes, suggesting a mechanism for inhibiting tumor growth .
  • Further investigations are needed to confirm its efficacy in vivo.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds:

  • Study on Pyrazole Derivatives : A study highlighted the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their docking studies against 14-alpha-demethylase lanosterol . These findings suggest a promising avenue for further research into similar compounds.
  • Antibacterial Screening : Another study demonstrated that synthesized compounds showed varying degrees of antibacterial activity against multiple strains, indicating potential therapeutic applications in infectious diseases .

Table of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Reference
Antibacterial7l2.14 ± 0.003
Acetylcholinesterase7m0.63 ± 0.001
Urease Inhibition7n1.13 ± 0.003
Anticancer PotentialDocking StudiesNot quantified

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances solubility in polar solvents compared to the nitro-substituted analog, which exhibits lower solubility due to increased hydrophobicity .
  • Hydrogen Bonding : The acetamide group in the target compound forms robust N–H···O and C=O···H–N interactions, critical for crystal packing, as demonstrated by graph-set analysis (e.g., $ R_2^2(8) $ motifs) . In contrast, pyridyl analogs rely on N···H–O bonds, yielding distinct lattice geometries.
  • Sulfoxide Impact: The 5-oxido group introduces dipole-dipole interactions absent in non-oxidized analogs, elevating melting points by ~20–30°C .

Crystallographic and Computational Insights

  • Crystal Refinement: SHELXL enables precise determination of bond lengths (e.g., S–O: 1.48 Å in the target compound vs. 1.44 Å in non-oxidized analogs) and torsional angles, critical for comparing conformational stability .
  • Electronic Structure : Density-functional theory (DFT) studies using correlation-energy models (e.g., Colle-Salvetti formula) reveal that the methoxy group reduces the HOMO-LUMO gap by 0.3 eV compared to nitro-substituted analogs, enhancing reactivity in electrophilic substitutions .

Notable Trends:

  • Lipophilicity : The p-tolyl group increases LogP in the target compound relative to the pyridyl analog, aligning with its enhanced membrane permeability in pharmacokinetic studies.
  • Thermal Stability : Nitro-substituted analogs exhibit higher melting points due to denser packing from π-π stacking, despite reduced hydrogen bonding .

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